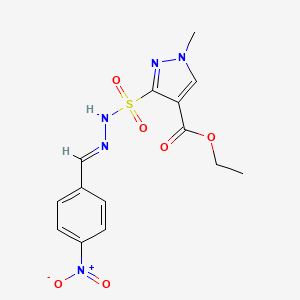
Ethyl 1-methyl-3-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-methyl-3-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate is a complex organic compound with a unique structure that combines several functional groups, including a pyrazole ring, a nitrophenyl group, and a sulfonyl hydrazine moiety
Preparation Methods
The synthesis of Ethyl 1-methyl-3-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of 1-methyl-3-hydrazinyl-1H-pyrazole-4-carboxylate with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions, to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 1-methyl-3-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, forming new derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1-methyl-3-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Ethyl 1-methyl-3-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For example, its derivatives may inhibit enzymes involved in critical biological pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Ethyl 1-methyl-3-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate can be compared with similar compounds such as:
1-methyl-3-((4-nitrophenyl)methylene)hydrazino)-1H-pyrazole-4-carboxylate: Similar structure but lacks the ethyl ester group.
Ethyl 1-methyl-3-((4-aminophenyl)methylene)hydrazino)-1H-pyrazole-4-carboxylate: Similar structure but with an amino group instead of a nitro group. The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties.
Properties
CAS No. |
115703-19-0 |
|---|---|
Molecular Formula |
C14H15N5O6S |
Molecular Weight |
381.37 g/mol |
IUPAC Name |
ethyl 1-methyl-3-[[(E)-(4-nitrophenyl)methylideneamino]sulfamoyl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C14H15N5O6S/c1-3-25-14(20)12-9-18(2)16-13(12)26(23,24)17-15-8-10-4-6-11(7-5-10)19(21)22/h4-9,17H,3H2,1-2H3/b15-8+ |
InChI Key |
UAZMIWGTITVUJG-OVCLIPMQSA-N |
Isomeric SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])C |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


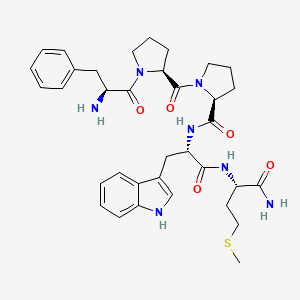
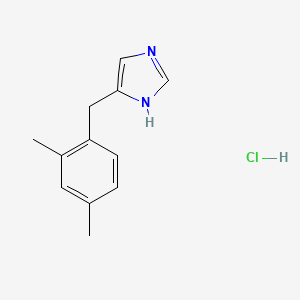
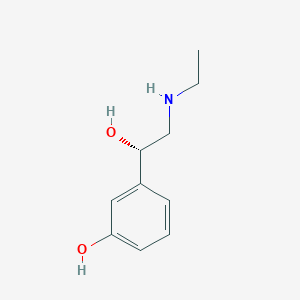
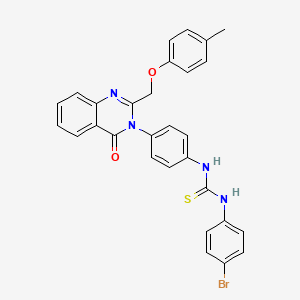
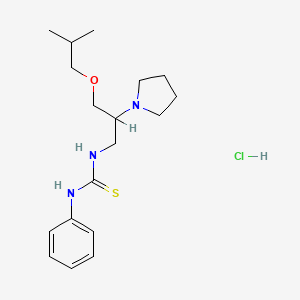
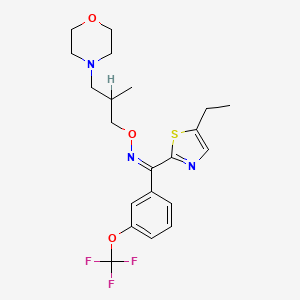
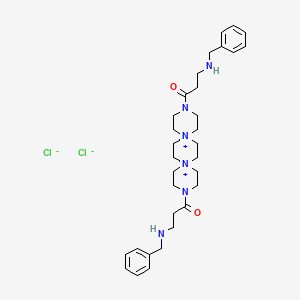
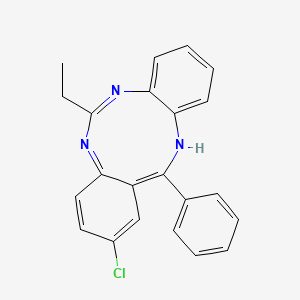
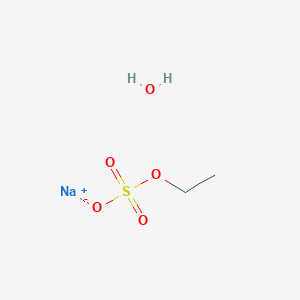
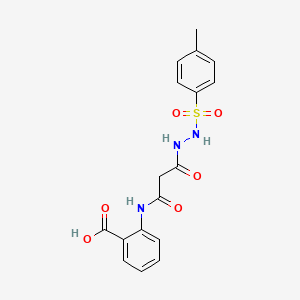

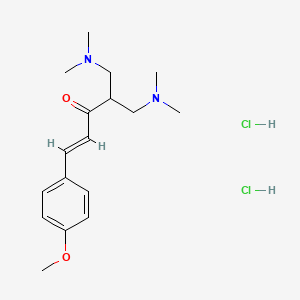
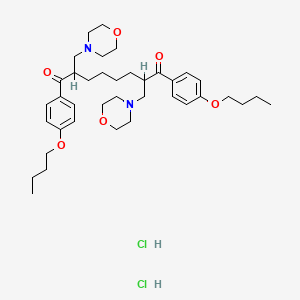
![(2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride](/img/structure/B12747120.png)
